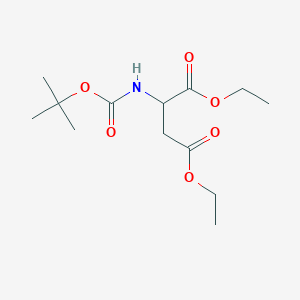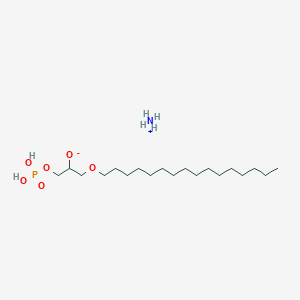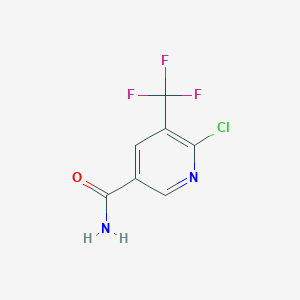
1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid known for its unique structural properties. This compound is characterized by the presence of a palmitoyl group at the first position and a tricosadiynoyl group at the second position on the glycerol backbone, with a phosphocholine head group. It is notable for its ability to form polymerizable lipid membranes, which are useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine typically involves the following steps:
Synthesis of 10,12-tricosadiynoic acid: This is achieved through a series of reactions starting from commercially available fatty acids. The key step involves the formation of a diyne (two triple bonds) structure.
Esterification: The 10,12-tricosadiynoic acid is esterified with glycerol to form the corresponding glycerol ester.
Phosphorylation: The glycerol ester is then phosphorylated to introduce the phosphocholine head group.
The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. The reactions are typically carried out under inert atmospheres to prevent oxidation of the diyne groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Quality control measures are stringent to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine undergoes several types of chemical reactions:
Polymerization: The diyne groups can undergo polymerization upon exposure to ultraviolet (UV) light, forming cross-linked polymer networks.
Oxidation: The compound can be oxidized, particularly at the diyne groups, leading to the formation of various oxidized products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, breaking down the molecule into its constituent parts.
Common Reagents and Conditions
Polymerization: UV light or radical initiators are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or ozone.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Polymerization: Cross-linked polymer networks.
Oxidation: Various oxidized derivatives of the original compound.
Hydrolysis: Palmitic acid, 10,12-tricosadiynoic acid, glycerol, and phosphocholine.
科学研究应用
1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used in the study of polymerizable lipids and the formation of lipid-based nanomaterials.
Biology: Employed in the creation of model membranes for studying membrane proteins and lipid interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable lipid bilayers.
Industry: Utilized in the development of biosensors and other diagnostic tools.
作用机制
The primary mechanism by which 1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine exerts its effects is through the formation of stable lipid bilayers and polymerizable membranes. The diyne groups allow for cross-linking upon UV exposure, creating robust and stable structures. These properties make it an excellent candidate for applications requiring durable and functional lipid membranes.
相似化合物的比较
Similar Compounds
1-palMitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but lacks the diyne groups, making it non-polymerizable.
1-palMitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains polyunsaturated fatty acids but does not form polymerizable membranes.
1-palMitoyl-2-(9,11-octadecadienoyl)-sn-glycero-3-phosphocholine: Another diacetylenic phospholipid but with different chain lengths and properties.
Uniqueness
1-palMitoyl-2-(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is unique due to its ability to form polymerizable membranes, which is not a common feature among phospholipids. This property allows it to be used in specialized applications where stability and durability of the lipid membrane are crucial.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
(3-hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-28-30-32-34-36-38-40-47(50)56-45(44-55-57(51,52)54-42-41-48(3,4)5)43-53-46(49)39-37-35-33-31-29-27-19-17-15-13-11-9-7-2/h45H,6-21,26-44H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFCRBIQENPXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H86NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12095519.png)

![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)
![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12095552.png)


![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)




![tert-Butyl N-[(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12095616.png)
